2-(Tert-butylamino)acetic acid
Overview
Description
2-(Tert-butylamino)acetic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Tert-butylamino)acetic acid can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with chloroacetic acid under basic conditions. The reaction proceeds as follows:
Reaction of tert-butylamine with chloroacetic acid:
Another method involves the reductive amination of glyoxylic acid with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Tert-butylamino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Tert-butylamino)acetic acid involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butylamino)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
2-(Tert-butylamino)propionic acid: Similar structure with an additional methyl group.
2-(Tert-butylamino)butyric acid: Similar structure with a longer carbon chain.
Uniqueness
2-(Tert-butylamino)acetic acid is unique due to its specific combination of the tert-butyl group and the acetic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research.
Biological Activity
2-(Tert-butylamino)acetic acid, a compound with the molecular formula C6H13N1O2, has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is synthesized through various methods, often involving the reaction of tert-butylamine with acetic acid. Its structure features a tert-butyl group that influences its chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tert-butyl group enhances the compound's binding affinity to certain receptors and enzymes, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as 11β-HSD1 and 11β-HSD2, which are involved in cortisol metabolism. Inhibition of these enzymes can have implications for treating conditions like obesity and metabolic syndrome .
- Cell Signaling Modulation : It affects signaling pathways related to inflammation and cell proliferation, making it a candidate for cancer research .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation, suggesting potential therapeutic applications in oncology .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is crucial in conditions such as arthritis and other inflammatory diseases .
- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, indicating a role in neurodegenerative disease management.
Case Studies
Several studies highlight the biological activity of this compound:
-
Inhibition of 11β-HSD Isoforms :
- A study synthesized several derivatives containing the tert-butyl group and evaluated their inhibitory effects on 11β-HSD isoforms. Results indicated that modifications to the substituents significantly affected their selectivity and potency against these enzymes, suggesting avenues for drug development targeting metabolic disorders .
- Antimicrobial Activity :
-
Photocatalytic Degradation Studies :
- Investigations into the environmental fate of salbutamol revealed that this compound could be an intermediate in its degradation pathway when exposed to photocatalytic processes. This underscores the importance of understanding its behavior in environmental contexts.
Table 1: Biological Activities of this compound
Table 2: Inhibitory Effects on Enzyme Isoforms
Compound Derivative | Enzyme Target | Inhibition Potency | Selectivity |
---|---|---|---|
2-(tert-Butylamino)-thiazol-4(5H)-one | 11β-HSD1 | Moderate | Low |
2-(tert-Butylamino)-thiazol-4(5H)-one | 11β-HSD2 | High | High |
Properties
CAS No. |
58482-93-2 |
---|---|
Molecular Formula |
C6H12NNaO2 |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
sodium;2-(tert-butylamino)acetate |
InChI |
InChI=1S/C6H13NO2.Na/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);/q;+1/p-1 |
InChI Key |
AAPQJQRIUSSYBB-UHFFFAOYSA-M |
SMILES |
CC(C)(C)NCC(=O)O |
Canonical SMILES |
CC(C)(C)NCC(=O)[O-].[Na+] |
sequence |
G |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Tert-butylamino)acetic acid in the context of salbutamol degradation?
A1: Research on the photocatalytic degradation of salbutamol using Mn-doped TiO2 nanoparticles under visible light identified this compound as a potential intermediate compound in the degradation pathway []. This finding suggests that this compound could be formed during the environmental breakdown of salbutamol, highlighting its potential relevance in understanding the fate and persistence of salbutamol in the environment. Further research is needed to fully elucidate the formation mechanisms and environmental fate of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.